![molecular formula C10H9Cl3N2O2S B5799712 2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TCS or triclosan, and it has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. However, recent studies have raised concerns about the potential health and environmental risks associated with the widespread use of triclosan.
Mecanismo De Acción
The mechanism of action of triclosan involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately results in bacterial death. Triclosan has also been shown to have activity against fungi and some viruses, although the mechanism of action against these organisms is not well understood.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both microbial and mammalian cells. In microbial cells, triclosan has been shown to disrupt cell membrane integrity, inhibit fatty acid synthesis, and interfere with cell division. In mammalian cells, triclosan has been shown to have estrogenic activity, which may have implications for reproductive health. Triclosan has also been shown to have potential effects on the immune system and may contribute to the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, its ability to inhibit fatty acid synthesis, and its well-established synthesis method. However, triclosan also has several limitations, including its potential toxicity to mammalian cells, its potential to contribute to the development of antibiotic resistance, and its potential to interfere with the activity of other antimicrobial agents.
Direcciones Futuras
There are several future directions for research on triclosan, including the development of novel antimicrobial agents based on the structure of triclosan, the investigation of triclosan's potential effects on the immune system and reproductive health, and the evaluation of triclosan's potential to contribute to the development of antibiotic resistance. Additionally, there is a need for further research on the environmental impacts of triclosan and the potential risks associated with its widespread use in consumer products.
Métodos De Síntesis
The synthesis of triclosan involves the reaction between 2,4,5-trichlorophenol and thionyl chloride, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure triclosan. This synthesis method has been well-established and is widely used in the production of triclosan for commercial and research purposes.
Aplicaciones Científicas De Investigación
Triclosan has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a selective agent in the isolation of bacteria and fungi, as well as in the evaluation of the efficacy of disinfectants and antiseptics. Triclosan has also been used in the development of novel antimicrobial agents and has shown promising results in the treatment of infections caused by drug-resistant bacteria.
Propiedades
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOETDGIFPXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6996464 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)

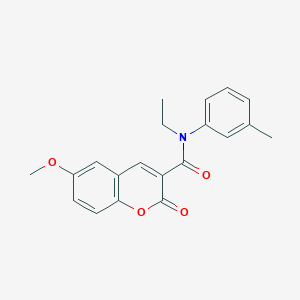
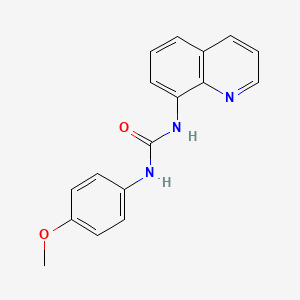
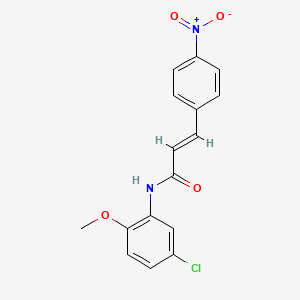
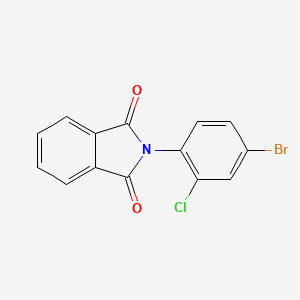
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
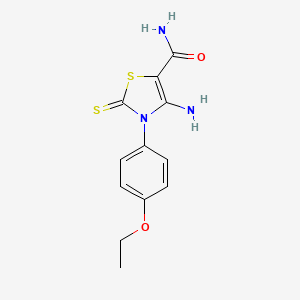

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)